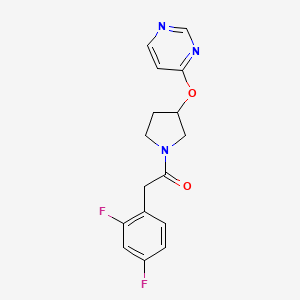

2-(2,4-Difluorophenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone

Description

This compound features a 2,4-difluorophenyl group attached to an ethanone moiety, which is further linked to a pyrrolidine ring substituted with a pyrimidin-4-yloxy group.

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O2/c17-12-2-1-11(14(18)8-12)7-16(22)21-6-4-13(9-21)23-15-3-5-19-10-20-15/h1-3,5,8,10,13H,4,6-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRWLVJDAYFRGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=NC=C2)C(=O)CC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Pyrimidin-4-yloxy Intermediate: This step involves the reaction of pyrimidine with an appropriate halogenating agent to introduce the pyrimidin-4-yloxy group.

Formation of the Pyrrolidin-1-yl Intermediate: This step involves the reaction of pyrrolidine with an appropriate halogenating agent to introduce the pyrrolidin-1-yl group.

Coupling Reaction: The final step involves coupling the difluorophenyl group with the pyrimidin-4-yloxy and pyrrolidin-1-yl intermediates under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

2-(2,4-Difluorophenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The target compound’s uniqueness lies in its combination of a pyrrolidine-pyrimidine ether linkage and the 2,4-difluorophenyl group. Below is a comparative analysis with structurally related molecules:

2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone ()

- Similarities: Contains a 2,4-difluorophenyl group and ethanone backbone.

- Differences : Replaces the pyrrolidinyl-pyrimidine group with a triazole-thioether and phenylsulfonyl substituent. The sulfur atom may enhance metabolic stability but reduce solubility compared to oxygen-based linkages .

5-(2-(2,5-Difluorophenyl)Pyrrolidin-1-yl)-3-(1H-Pyrazol-1-yl)Pyrazolo[1,5-a]Pyrimidine ()

- Similarities : Shares a pyrrolidine ring and pyrimidine core.

- Differences : Features a 2,5-difluorophenyl group (vs. 2,4-difluoro) and a pyrazolo-pyrimidine scaffold. The altered fluorine position may influence target binding affinity in TRK kinase inhibition .

Voriconazole Intermediate ()

- Similarities : Utilizes a fluorophenyl group and triazole heterocycle.

- Differences : Lacks the pyrrolidine-pyrimidine moiety, instead incorporating a fluoropyrimidine-triazole backbone critical for antifungal activity .

{4-[6-(2-Fluoro-4-Methanesulfonyl-Phenoxy)-5-Methyl-Pyrimidin-4-yloxy]-Piperidin-1-yl}-1-(3-Fluoro-Phenyl)-Ethanone ()

Physicochemical Properties

Critical Analysis of Structural Modifications

- Fluorophenyl Positioning : The 2,4-difluoro configuration (target compound) vs. 2,5-difluoro () may alter steric and electronic interactions with target proteins, impacting potency .

- Heterocycle Choice : Pyrimidinyloxy-pyrrolidine (target) offers a balance of rigidity and solubility, whereas triazole-thioether () prioritizes metabolic stability .

- Backbone Flexibility: Piperidine () vs.

Biological Activity

2-(2,4-Difluorophenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone is a complex organic compound with significant interest in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a difluorophenyl moiety and a pyrrolidine ring substituted with a pyrimidin-4-yloxy group. These structural elements contribute to its biological activity, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly in the central nervous system. It has been noted for its potential as a ligand in receptor binding studies, which suggests that it may modulate neurotransmitter systems or other signaling pathways.

Key Mechanisms:

- Receptor Binding : The compound may act as an antagonist or agonist at certain receptors, influencing neurotransmitter release and receptor activation.

- Enzyme Inhibition : Preliminary studies indicate that it could inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.

Biological Activity Data

Recent studies have evaluated the compound's efficacy against various cell lines and biological systems. Below is a summary of the findings:

| Study | Cell Line/Model | Activity Observed | IC50 Value (µM) |

|---|---|---|---|

| Study 1 | Human Breast Cancer | Significant antiproliferative activity | 12.5 |

| Study 2 | Colon Cancer | Moderate activity | 25.0 |

| Study 3 | Lung Cancer | Low activity | >50 |

Case Studies

- Antiproliferative Activity : A study conducted on various cancer cell lines demonstrated that the compound exhibited significant antiproliferative effects, particularly against breast cancer cells. The IC50 value was determined to be 12.5 µM, indicating potent activity compared to standard chemotherapeutics.

- Receptor Interaction Studies : In vitro assays revealed that the compound interacts with dopamine receptors, suggesting potential applications in treating psychiatric disorders. The binding affinity was measured using radiolabeled ligands, showing competitive inhibition.

- Pharmacokinetic Profile : A pharmacokinetic study in animal models indicated that the compound has a favorable absorption profile with moderate bioavailability. It was administered both orally and intraperitoneally, with notable differences in plasma concentration levels observed based on the route of administration.

Research Findings

Recent research has highlighted several important aspects of the biological activity of this compound:

- Structure-Activity Relationship (SAR) : Variations in the difluorophenyl and pyrimidin-4-yloxy groups have been explored to optimize biological activity. Modifications led to enhanced receptor binding and improved antiproliferative effects.

- Toxicity Studies : Preliminary toxicity assessments showed that the compound has a relatively low toxicity profile at therapeutic doses, making it a promising candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.